2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol
CAS No.: 883793-27-9
Cat. No.: VC5488544
Molecular Formula: C15H16BrNO2
Molecular Weight: 322.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883793-27-9 |
|---|---|
| Molecular Formula | C15H16BrNO2 |
| Molecular Weight | 322.202 |
| IUPAC Name | 2-[(4-bromo-2-methylanilino)methyl]-6-methoxyphenol |
| Standard InChI | InChI=1S/C15H16BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
| Standard InChI Key | HAOOCEJUOJNIKM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NCC2=C(C(=CC=C2)OC)O |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity and Nomenclature
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the phenolic ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 883793-27-9 | |
| Molecular Formula | ||
| Molecular Weight | 322.202 g/mol | |
| SMILES | COC1=CC(=C(C=C1)O)CNC2=C(C=C(C=C2)Br)C | |
| InChIKey | KXGFDHDFERKJFY-UHFFFAOYSA-N |
The structure comprises a phenolic core substituted with a methoxy group at position 6, an amino-methyl group at position 2, and a bromo-methylphenyl moiety at position 4 (Figure 1).
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Mannich Reaction: Condensation of 4-bromo-2-methylaniline with formaldehyde and 6-methoxyphenol to form the amino-methyl bridge.
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Purification: Column chromatography or recrystallization from ethanol-water mixtures yields high-purity product.
Reaction Scheme:
Industrial-Scale Production
Continuous flow reactors enhance yield and reproducibility by optimizing temperature (80–100°C) and residence time (30–60 min). Solvent selection (e.g., ethanol, DMF) influences reaction kinetics and byproduct formation.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited data exist, but polar aprotic solvents (e.g., DMSO) likely dissolve the compound due to its phenolic and amino groups.
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Stability: Susceptible to oxidative degradation under acidic conditions; storage at –20°C in inert atmospheres is recommended.
Thermal Properties
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 150–180°C, suggesting moderate thermal stability.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound demonstrates inhibitory activity against tyrosine kinases (IC ~2.5 μM), likely via competitive binding to the ATP-binding site. This mechanism parallels kinase inhibitors like imatinib, making it a candidate for anticancer drug development.
Cytotoxicity Studies
In vitro assays on MCF-7 breast cancer cells show dose-dependent apoptosis induction (EC = 10 μM). Comparative data with analogues (e.g., 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol) highlight the role of substituents in potency:
| Compound | Molecular Weight | IC (Tyrosine Kinase) | EC (MCF-7) |
|---|---|---|---|
| 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol | 322.20 | 2.5 μM | 10 μM |
| 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol | 352.23 | 5.8 μM | 15 μM |
The methyl group at position 2 enhances hydrophobic interactions with enzyme pockets, improving inhibitory efficacy.
Research and Industrial Applications
Pharmaceutical Development
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Lead Optimization: Structural modifications (e.g., replacing Br with Cl) are explored to enhance bioavailability.
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Drug Delivery Systems: Encapsulation in liposomes improves solubility and target specificity.
Chemical Synthesis
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Ligand Design: The amino-methyl group facilitates coordination with transition metals (e.g., Pd, Cu), useful in catalysis.
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Polymer Chemistry: Incorporation into epoxy resins enhances thermal stability.
Future Research Directions
Pharmacokinetic Studies
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ADME Properties: Investigating metabolic pathways (e.g., cytochrome P450 interactions) will clarify therapeutic potential.
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Nanoparticle Formulations: Enhancing blood-brain barrier penetration for neurological applications.
Structure-Activity Relationships (SAR)
Systematic substitution of the bromine atom and methoxy group could unveil derivatives with improved efficacy and reduced toxicity.
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